molecular formula C6H5Cl2N B042879 3,5-Dichloroaniline CAS No. 626-43-7

3,5-Dichloroaniline

Cat. No. B042879
Key on ui cas rn: 626-43-7
M. Wt: 162.01 g/mol
InChI Key: UQRLKWGPEVNVHT-UHFFFAOYSA-N
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Patent
US04138436

Procedure details

In the second step of Example 1, 500 ml of liquid ammonia, 10 g (0.25 mole) of sodium amide and 11.3 g (0.05 mole) of 1-bromo-2,4-dichlorobenzene were charged and the reaction was carried out for 1 hour to obtain 6.1 g of 3,5-dichloroaniline. (yield: 75.5%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
11.3 g
Type
reactant
Reaction Step One
[Compound]
Name
liquid
Quantity
500 mL
Type
solvent
Reaction Step One
Yield
75.5%

Identifiers

REACTION_CXSMILES
[NH3:1].[NH2-].[Na+].Br[C:5]1[CH:10]=[CH:9][C:8]([Cl:11])=[CH:7][C:6]=1[Cl:12]>>[Cl:12][C:6]1[CH:5]=[C:10]([CH:9]=[C:8]([Cl:11])[CH:7]=1)[NH2:1] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
10 g
Type
reactant
Smiles
[NH2-].[Na+]
Name
Quantity
11.3 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)Cl)Cl
Name
liquid
Quantity
500 mL
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC=1C=C(N)C=C(C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 6.1 g
YIELD: PERCENTYIELD 75.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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